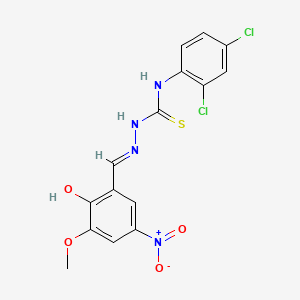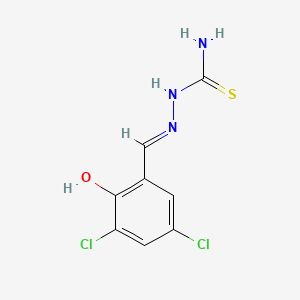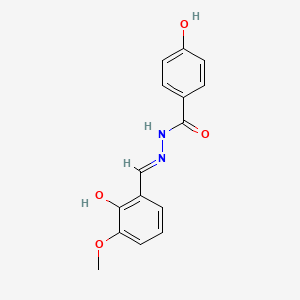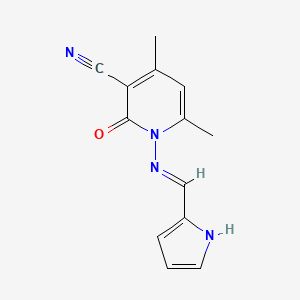![molecular formula C13H9BrN4O4 B604768 N'-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide CAS No. 339207-98-6](/img/structure/B604768.png)
N'-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N’-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide” is a chemical compound with the molecular formula C13H9BrN4O4 . It is used in various applications, including pharmaceutical testing .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N’-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide” can be found in databases like PubChem . It has a molecular weight of 226.23 g/mol .Scientific Research Applications
Nonlinear Optical Properties and Material Science Applications
- The synthesis and characterization of hydrazones, including compounds structurally related to N'-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide, have been explored for their nonlinear optical properties. These compounds exhibit potential as candidates for optical device applications such as optical limiters and switches, due to their effective third-order nonlinear optical properties and optical power limiting behavior at specific wavelengths (Naseema et al., 2010).
Biological Activities and Potential Therapeutic Uses
Research on the complexation of samarium with organic ligands based on isonicotinohydrazide derivatives has shown that these compounds exhibit moderate to significant biological activity against gram-positive and gram-negative bacteria and fungi. This study underscores the potential use of these compounds in developing novel antibacterial and antifungal agents (Omar et al., 2020).
A series of N-acylhydrazone derivatives were tested for antiparasitic activity, revealing moderate antileishmanial activity and excellent selectivity indexes in certain compounds. These findings suggest the potential of these derivatives in antiprotozoal therapy, with specific derivatives showing non-cytotoxic behavior against mammalian cells (Carvalho et al., 2014).
Corrosion Inhibition
- The application of hydrazide derivatives for the corrosion inhibition of mild steel in acidic medium has been investigated, revealing that certain derivatives effectively inhibit corrosion, which could have significant implications for the protection of metals in industrial environments (Shanbhag et al., 2008).
Coordination Chemistry and Complexation Studies
- The study on the synthesis, characterization, and antibacterial studies of diorganotin(IV) complexes with isonicotinoyl hydrazone derivatives highlights their potential in developing new antibacterial agents. These complexes have shown greater activities against certain bacteria compared to the ligands themselves and standard antibacterial drugs (Sedaghat et al., 2014).
Crystal Structure and Molecular Interaction Studies
- The crystal structures and Hirshfeld surface analysis of certain isonicotinohydrazide derivatives have been explored, providing insight into the molecular interactions and potential applications of these compounds in the development of materials with specific optical and structural properties (Abuthahir et al., 2019).
Mechanism of Action
Target of Action
The primary target of N’-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide is the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ . This enzyme plays a crucial role in the fatty acid biosynthesis pathway, specifically in the dehydration process.
Mode of Action
N’-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide interacts with its target by forming a complex with the enzyme. The compound’s nitro group and hydroxyl group are likely involved in this interaction, potentially through hydrogen bonding or ionic interactions .
Biochemical Pathways
The interaction of N’-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide with the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ affects the fatty acid biosynthesis pathway . By inhibiting this enzyme, the compound disrupts the production of fatty acids, which are essential components of cell membranes and signaling molecules.
Result of Action
The inhibition of the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ by N’-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide leads to a disruption in the fatty acid biosynthesis pathway . This can result in a variety of cellular effects, including altered membrane integrity and impaired cell signaling.
properties
IUPAC Name |
N-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN4O4/c14-11-6-10(18(21)22)5-9(12(11)19)7-16-17-13(20)8-1-3-15-4-2-8/h1-7,19H,(H,17,20)/b16-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYCSDBHKSRQDL-FRKPEAEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1C(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-3-ethyl-5-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B604689.png)
![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B604690.png)
![2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B604691.png)


![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B604701.png)
![N-[4-[[[(Z)-(2-methylindol-3-ylidene)methyl]amino]carbamoyl]phenyl]butanamide](/img/structure/B604702.png)

![(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B604708.png)
![3,4-dihydroxy-N-[(E)-1H-indol-3-ylmethyleneamino]benzamide](/img/structure/B604709.png)
![2-[2-(3,4-Dimethylphenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione](/img/structure/B604711.png)
